tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23ClN4O2.
Preparation Methods
The synthesis of tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 6-chloropyrimidine-4-amine with tert-butyl 3-(aminomethyl)piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyrimidine ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound has a similar piperidine structure but with an aminopyridine group instead of a chloropyrimidine group.
tert-Butyl 3-((6-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate: This compound has a similar structure but with an additional methyl group on the amino group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 3-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-4-5-11(9-20)8-17-13-7-12(16)18-10-19-13/h7,10-11H,4-6,8-9H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQLKVQCWJDZLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671605 | |
Record name | tert-Butyl 3-{[(6-chloropyrimidin-4-yl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-78-4 | |
Record name | tert-Butyl 3-{[(6-chloropyrimidin-4-yl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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